1-[(4-Fluorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea

Medicinal Chemistry FPRL1 Agonists Urea Derivatives

1-[(4-Fluorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea (CAS 2320574-22-7) is a synthetic urea derivative featuring a 4-fluorobenzyl moiety and a 2-hydroxy-4-methoxy-2-methylbutyl side chain. A comprehensive search of primary research papers, patents, and authoritative chemical databases (PubChem, ChEMBL) was conducted to find quantitative comparative data for this compound.

Molecular Formula C14H21FN2O3
Molecular Weight 284.331
CAS No. 2320574-22-7
Cat. No. B2486916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Fluorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea
CAS2320574-22-7
Molecular FormulaC14H21FN2O3
Molecular Weight284.331
Structural Identifiers
SMILESCC(CCOC)(CNC(=O)NCC1=CC=C(C=C1)F)O
InChIInChI=1S/C14H21FN2O3/c1-14(19,7-8-20-2)10-17-13(18)16-9-11-3-5-12(15)6-4-11/h3-6,19H,7-10H2,1-2H3,(H2,16,17,18)
InChIKeyKCWMJTUILDWSDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Analysis for 1-[(4-Fluorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea: Evaluative Evidence Guide


1-[(4-Fluorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea (CAS 2320574-22-7) is a synthetic urea derivative featuring a 4-fluorobenzyl moiety and a 2-hydroxy-4-methoxy-2-methylbutyl side chain. A comprehensive search of primary research papers, patents, and authoritative chemical databases (PubChem, ChEMBL) was conducted to find quantitative comparative data for this compound. The search yielded no primary research articles, no issued patents, and no authoritative database entries containing biological, physicochemical, or performance metrics for this exact compound. Information was found exclusively on vendor inventory websites that are excluded from citation under the rules of this analysis. No reliable baseline data is available for this compound, making direct scientific comparison impossible at this time. [1] [2]

Procurement Risks for 1-[(4-Fluorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea: Why Analog Interchangeability Cannot Be Assumed


In the absence of publicly available quantitative data, no analytical justification can be made for selecting this specific compound over any of its closest structural analogs, such as 1-(4-Fluorobenzyl)-3-(3-methoxyphenyl)urea, 1-(4-Fluorobenzyl)-3-(4-isobutoxybenzyl)urea, or other related urea derivatives. The scientific literature and patent landscape contain no direct evidence—neither head-to-head comparisons nor class-level inferences—that would allow a procurement specialist or researcher to differentiate this compound from others based on potency, selectivity, metabolic stability, or any other measurable parameter. Without such data, the decision to procure this compound rather than a more thoroughly characterized analog must rely solely on the supplier's internal, unpublished quality control data, which cannot be independently verified. Substitution is therefore not supported by publicly verifiable evidence. [1] [2] [3]

Quantitative Differentiation Evidence for 1-[(4-Fluorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea: A Null Result Report


Null Report: No Quantitative Biological Activity Data Found for 1-[(4-Fluorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea

A targeted search of the FPRL1 agonist patent literature (US10252992, WO2013070600, and related filings) which describes numerous fluorophenyl-urea derivatives with EC50 values in the nanomolar to micromolar range did not list this compound as an exemplary embodiment, nor does it appear in any associated biological data tables. Consequently, no EC50, IC50, Ki, or any other quantitative activity metric exists in the public domain for this molecule. [1] [2]

Medicinal Chemistry FPRL1 Agonists Urea Derivatives

Null Report: No Quantitative ADME or Physicochemical Data Found for 1-[(4-Fluorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea

The compound does not appear in the ChEMBL, DrugBank, or PubChem BioAssay databases, meaning no experimental logP, logD, aqueous solubility, metabolic stability (e.g., human liver microsome intrinsic clearance), permeability (e.g., Caco-2 or PAMPA), or plasma protein binding data are publicly accessible. The molecular formula C14H21FN2O3 and molecular weight 284.33 g/mol can be calculated from the structure, but no experimentally determined values exist. [1] [2] [3]

ADME Drug Metabolism Physicochemical Properties

Null Report: No Patent or Literature Evidence of Synthetic Accessibility or Scale-Up for 1-[(4-Fluorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea

A search of organic synthesis journals (e.g., J. Org. Chem., Org. Process Res. Dev.) and patent databases found no published synthetic route, yield, purity profile, or scale-up procedure for this specific compound. While a generic synthesis from 4-fluorobenzyl chloride and 2-hydroxy-4-methoxy-2-methylbutylamine followed by isocyanate coupling can be proposed, no experimental details (e.g., solvent, temperature, yield, purity) are reported. [1] [2]

Synthetic Chemistry Process Chemistry Scale-Up

Procurement Decision Scenarios for 1-[(4-Fluorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea: Guidance in the Absence of Public Data


Scenario 1: Exploratory Medicinal Chemistry – Acknowledging the Data Void

A research group interested in FPRL1 agonists may consider this compound as part of a broader library screen. However, given the complete absence of public EC50 data [1], the decision to procure it hinges entirely on the vendor's proprietary characterization and the group's willingness to accept the risk of purchasing a compound with no externally verifiable activity. It is recommended to request a Certificate of Analysis (CoA) with purity (HPLC) and identity (NMR, MS) data, and if possible, an in-house FPRL1 assay result before purchase.

Scenario 2: Chemical Biology Tool Compound Selection – Insufficient Evidence for Prioritization

For chemical biology applications, tool compounds require well-characterized potency, selectivity, and cellular activity. No such data exists for 1-[(4-Fluorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea [1] [2]. Therefore, it cannot be prioritized over structurally related tool compounds that have published bioactivity profiles and demonstrated target engagement. If the unique side chain is hypothesized to confer a specific advantage, the research team must generate all primary data internally.

Scenario 3: Process Chemistry and Scale-Up – High Procurement Risk

For industrial-scale procurement, the lack of any published synthetic route, yield data, or scalability studies [1] [2] makes this compound a high-risk acquisition. Without such information, the cost of goods, supply reliability, and quality consistency cannot be benchmarked. Any large-scale order should be preceded by a custom synthesis feasibility study conducted by the supplier, with clearly defined milestones for purity (>95% by HPLC) and yield.

Quote Request

Request a Quote for 1-[(4-Fluorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.